molecular formula C16H14N2O4 B2436415 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide CAS No. 1428374-92-8

3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2436415
CAS No.: 1428374-92-8
M. Wt: 298.298
InChI Key: YCXKZHPDZJTACN-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a benzyloxy group, usually through a nucleophilic substitution reaction.

    Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan-2-ylmethyl group is attached to the isoxazole ring.

    Formation of the carboxamide group: This step involves the conversion of a carboxylic acid or ester group on the isoxazole ring to a carboxamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde or benzoic acid derivative, while reduction of the carboxamide group could yield an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Isoxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound could be investigated for its potential as a drug candidate for various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological activity. Generally, isoxazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

    3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-methylcarboxamide: Similar structure with a methyl group attached to the carboxamide group.

Uniqueness

The uniqueness of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both the benzyloxy and furan-2-ylmethyl groups can enhance the compound’s lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(17-10-13-7-4-8-20-13)14-9-15(18-22-14)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXKZHPDZJTACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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